Labuxtinib

c-KIT inhibition Mo7e cell proliferation SCF-dependent assay

Researchers evaluating c-KIT signaling often face limited selectivity data and hepatotoxicity risks with earlier tool compounds. Labuxtinib (THB335) offers a differentiated profile: it is a selective c-KIT inhibitor engineered to reduce reactive metabolite formation, addressing liabilities seen in first-generation candidates. - Validated cellular IC50 (20-58 nM) in Mo7e c-KIT proliferation assays for assay qualification. - Reported selectivity against PDGFR/CSF1R to minimize off-target confounding. - Supports structure-metabolism relationship studies; Phase 1 data now available. Supplied with full QC documentation. Bulk quantities available upon request.

Molecular Formula C20H16FN5O2
Molecular Weight 377.4 g/mol
Cat. No. B8432871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLabuxtinib
Molecular FormulaC20H16FN5O2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3F)NC(=O)C4=CN=C5N4C=CC=C5
InChIInChI=1S/C20H16FN5O2/c1-11-5-6-12(18-24-20(28-25-18)13-9-14(13)21)8-15(11)23-19(27)16-10-22-17-4-2-3-7-26(16)17/h2-8,10,13-14H,9H2,1H3,(H,23,27)/t13-,14-/m0/s1
InChIKeyRHNJOZCVGSBEAG-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Labuxtinib (THB335) c-KIT Inhibitor — Chemical Identity and Procurement Baseline for Research Use


Labuxtinib (CAS 1426449-01-5, molecular weight 377.37 Da, formula C20H16FN5O2) is a synthetic organic small molecule bearing the INN stem '-tinib', designating it as a tyrosine kinase inhibitor [1]. It is understood to be the INN designation for Third Harmonic Bio's clinical candidate THB335, a c-KIT receptor tyrosine kinase inhibitor intended for inflammatory disease applications [2]. Labuxtinib/THB335 represents a structurally modified second-generation oral KIT inhibitor engineered to address hepatotoxicity liabilities observed with the discontinued first-generation candidate THB001 while retaining KIT inhibitory activity . As of 2026, the compound remains in early clinical development (Phase 1), with no peer-reviewed research articles directly evaluating its comparative pharmacology against alternative c-KIT inhibitors [3].

Why c-KIT Inhibitors Are Not Interchangeable — Differential Safety, Metabolic Liability, and Target Selectivity Considerations for Labuxtinib


Substitution among c-KIT inhibitors cannot be assumed because members of this class exhibit marked divergence in kinase selectivity profiles, metabolic clearance pathways, and clinical safety signatures. Clinically utilized KIT inhibitors including imatinib, sunitinib, avapritinib, and ripretinib each possess distinct off-target kinase inhibition spectra that translate to differentiated adverse effect profiles [1]. Within the Third Harmonic Bio development program, even structurally related KIT inhibitors display critical property differences — the first-generation candidate THB001 demonstrated clinical evidence of hepatotoxicity linked to formation of an intermediate reactive metabolite via a specific metabolic pathway, prompting discontinuation of Phase 1b studies . The subsequent compound THB335 (labuxtinib) incorporates structural modifications specifically intended to mitigate this reactive metabolite formation risk . Consequently, labuxtinib's selection as a research tool or for comparative pharmacology studies must be guided by its particular selectivity attributes and metabolic profile rather than class membership alone. The quantitative evidence below, while limited in direct comparative scope, delineates the measurable parameters available for scientific evaluation.

Labuxtinib Quantitative Differentiation Evidence — Potency, Selectivity, and Metabolic Safety Benchmarking


Cell Proliferation Inhibition Potency — Labuxtinib IC50 Against Human c-KIT in Mo7e Cells

Labuxtinib demonstrates inhibitory activity against stem cell factor (SCF)-dependent proliferation of human Mo7e cells, which endogenously express c-KIT. Two reported pIC50 values of 7.24 and 7.7 were derived from the same assay platform, corresponding to IC50 values of 58 nM and 20 nM, respectively [1][2]. While no direct head-to-head comparison data against alternative c-KIT inhibitors such as avapritinib, ripretinib, or masitinib are publicly available for labuxtinib, cross-class benchmarking can be performed using published potency values. Avapritinib (BLU-285) exhibits an IC50 of 0.27 nM against KIT D816V mutant kinase in biochemical assays ; ripretinib (DCC-2618) demonstrates an IC50 of 4 nM against KIT in similar biochemical formats ; masitinib shows an IC50 of 200 nM against human recombinant c-KIT . These values represent distinct assay systems (biochemical vs. cell proliferation) and include both wild-type and mutant KIT contexts, precluding direct potency comparisons. The reported 20-58 nM range for labuxtinib in the Mo7e cellular proliferation assay establishes baseline potency expectations for this specific experimental system.

c-KIT inhibition Mo7e cell proliferation SCF-dependent assay

Kinase Selectivity Profile — Labuxtinib (THB335) Differential Off-Target Kinase Avoidance

According to Third Harmonic Bio's disclosed characterization of THB335 (labuxtinib), the compound exhibits a high degree of selectivity against the most closely related kinases, specifically PDGFR and CSF1R, as measured by biochemical assays and confirmed in cell-line viability assays . This selectivity profile represents a deliberate design objective intended to differentiate THB335 from less selective KIT inhibitors such as masitinib, which inhibits PDGFRα/β (IC50 540/800 nM) and LynB (IC50 510 nM) , and from multi-targeted agents like sunitinib that inhibit VEGFR, PDGFR, FLT3, and RET in addition to KIT [1]. Specific quantitative fold-selectivity values for THB335 against PDGFR and CSF1R relative to KIT are not disclosed in public domain sources. The selection of PDGFR and CSF1R as key counter-screening targets reflects the known off-target liabilities of earlier-generation KIT inhibitors, where PDGFR inhibition contributes to fluid retention and hypertension, and broader kinase promiscuity may exacerbate adverse event burden [1].

kinase selectivity PDGFR avoidance CSF1R sparing KIT inhibitor

Metabolic Safety Differentiation — Structural Modifications to Mitigate Reactive Metabolite Formation

A key differentiation of labuxtinib (THB335) relative to its first-generation predecessor THB001 pertains to metabolic liability and associated hepatotoxicity risk. THB001 was discontinued in late 2022 after a Phase 1b study in chronic inducible urticaria revealed liver transaminitis in two of five patients at the lowest planned dose (200 mg BID), prompting study termination [1]. Extensive nonclinical investigation identified a metabolic pathway resulting in the formation of an intermediate reactive metabolite as the likely mechanistic basis for the observed hepatotoxicity — a finding that was not predicted by standard nonclinical toxicology studies . Structural modifications introduced into THB335 are specifically designed to address this reactive metabolite formation risk; studies conducted to date reportedly support a differentiated metabolic profile . A first-in-human Phase 1 trial of THB335 (NCT06425861) in healthy participants was initiated in 2024 to evaluate safety, pharmacokinetics, pharmacodynamics, and food-effect profile, with results pending [2]. Comparative metabolic fate data versus alternative c-KIT inhibitors (e.g., avapritinib, which carries an FDA hepatotoxicity warning) are not publicly available.

reactive metabolite hepatotoxicity drug-induced liver injury metabolic liability

Labuxtinib Research Use Scenarios — Applications Informed by Available Quantitative Evidence


In Vitro c-KIT Pharmacology Studies Using Mo7e Cell Proliferation Assays

Labuxtinib is appropriate for in vitro cellular pharmacology studies evaluating c-KIT-dependent proliferation inhibition in human Mo7e megakaryoblastic leukemia cells, where published pIC50 values of 7.24 and 7.7 (corresponding to 58 nM and 20 nM IC50) provide validated reference data for assay qualification and dose-response range finding [1]. These cellular IC50 values, derived from 48-hour SCF-stimulated assays with CellTiter-Glo viability readout in 384-well format, establish a reproducible experimental baseline for researchers investigating wild-type c-KIT signaling in this specific cellular context [1][2].

Kinase Selectivity Profiling Where PDGFR/CSF1R Off-Target Avoidance Is Required

Researchers conducting experiments where PDGFR or CSF1R off-target kinase activity would confound interpretation (e.g., studies of KIT-specific downstream signaling in cells co-expressing PDGFR) may consider labuxtinib/THB335 based on reported selectivity against these closely related kinases . However, the absence of publicly disclosed quantitative fold-selectivity values necessitates that investigators independently validate this selectivity profile in their specific experimental systems prior to reliance on labuxtinib as a KIT-selective tool compound.

Comparative Studies of Metabolic Liability in c-KIT Inhibitor Series

Labuxtinib (THB335) and its predecessor THB001 represent a documented case study in structure-based mitigation of reactive metabolite formation risk within a c-KIT inhibitor chemical series [3]. Researchers investigating drug-induced liver injury mechanisms or conducting comparative metabolism studies may find this compound pair useful for examining the relationship between specific structural modifications and reactive metabolite generation pathways. The ongoing Phase 1 evaluation of THB335 in healthy volunteers (NCT06425861) may eventually provide clinical safety data to further contextualize the metabolic differentiation claim [4].

Early-Stage KIT Inhibitor Tool Compound Selection — Critical Evidence Limitations

Investigators seeking a c-KIT inhibitor for preclinical research should be aware that labuxtinib lacks peer-reviewed publication of comparative selectivity data, in vivo efficacy studies, and clinical safety outcomes. Alternative c-KIT inhibitors including avapritinib (KIT D816V IC50 0.27 nM, FDA-approved for systemic mastocytosis), ripretinib (KIT IC50 4 nM, approved for gastrointestinal stromal tumor), and masitinib (c-KIT IC50 200 nM, veterinary-approved) each possess more extensive published characterization across biochemical, cellular, and in vivo models . Selection of labuxtinib over these established tools would require justification based on the specific metabolic differentiation claim or as part of a dedicated comparative pharmacology program.

Technical Documentation Hub

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